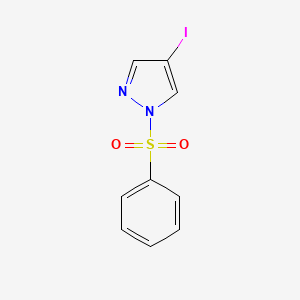

4-Iodo-1-phenylsulfonyl-1H-pyrazole

CAS No.:

Cat. No.: VC16199072

Molecular Formula: C9H7IN2O2S

Molecular Weight: 334.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7IN2O2S |

|---|---|

| Molecular Weight | 334.14 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-4-iodopyrazole |

| Standard InChI | InChI=1S/C9H7IN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H |

| Standard InChI Key | NIKKTZOSTWOPHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)I |

Introduction

Structural and Chemical Identity

4-Iodo-1-phenylsulfonyl-1H-pyrazole (C₉H₇IN₂O₂S) features a five-membered aromatic ring with two adjacent nitrogen atoms. The iodine substituent at the 4-position introduces significant steric and electronic effects, while the phenylsulfonyl group at the 1-position enhances stability and modulates solubility. Key identifiers include:

The iodine atom facilitates further functionalization via cross-coupling reactions, making this compound a valuable intermediate in organic synthesis .

Synthetic Methodologies

Electrophilic Cyclization in Ionic Liquids

Recent advances highlight temperature-controlled electrophilic cyclization as a green strategy for synthesizing pyrazole derivatives. For instance, Wang et al. demonstrated that α,β-alkynic hydrazones undergo cyclization in ionic liquids like [HDBU][OAc] at 95°C, yielding 1-tosylpyrazoles in up to 95% efficiency . Adapting this method, substituting tosyl hydrazines with phenylsulfonyl hydrazines could theoretically produce 4-iodo-1-phenylsulfonyl-1H-pyrazole. Key advantages include:

-

Solvent versatility: Reactions proceed efficiently in both ionic liquids and ethanol.

-

Functional-group tolerance: Electron-withdrawing and donating substituents are compatible .

-

Metal-free conditions: Eliminates the need for transition-metal catalysts .

A hypothetical reaction pathway is illustrated below:

Iodocyclization of N-Propargyl Hydrazines

Togo et al. reported a transition-metal-free approach for synthesizing 4-iodopyrazoles using molecular iodine and base . By reacting N-propargyl-N'-phenylsulfonylhydrazines with I₂ in dichloromethane, 4-iodo-1-phenylsulfonyl-1H-pyrazole could be obtained via 5-endo-dig cyclization. This method offers:

-

High regioselectivity: Iodine selectively occupies the 4-position due to electronic effects .

-

Scalability: Reactions are complete within 12 hours at room temperature .

Physicochemical Properties

While direct data for 4-iodo-1-phenylsulfonyl-1H-pyrazole are scarce, analogs such as 4-iodo-1-phenyl-1H-pyrazole (CAS 23889-85-2) provide insights :

The phenylsulfonyl group enhances thermal stability compared to non-sulfonylated analogs, as evidenced by thermogravimetric analyses of related compounds .

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

Pyrazole derivatives exhibit diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The iodine atom in 4-iodo-1-phenylsulfonyl-1H-pyrazole enables further derivatization via Suzuki or Sonogashira couplings, facilitating the development of targeted therapies. For example:

-

Anticancer agents: Iodinated pyrazoles inhibit kinase enzymes by coordinating with ATP-binding sites .

-

Antibacterial scaffolds: Sulfonyl groups enhance membrane permeability and target affinity .

Materials Science

The electron-deficient nature of the pyrazole ring makes this compound suitable for:

-

Organic semiconductors: As a building block for charge-transport materials.

-

Ligands in catalysis: Coordinating with transition metals to form complexes for cross-coupling reactions .

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves and lab coat |

| Eye damage (H319) | Use safety goggles |

| Respiratory sensitization (H335) | Work in a fume hood |

Future Directions

Emerging trends in pyrazole chemistry emphasize sustainability and functional diversity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume